Product packaging for NS2B/NS3-IN-2(Cat. No.:)

NS2B/NS3-IN-2

Numéro de catalogue: B12420330
Poids moléculaire: 463.5 g/mol
Clé InChI: VHEJYZYHDWSAAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Global Health Impact of Flaviviruses and the Need for Antiviral Interventions

Flaviviruses, a genus of single-stranded RNA viruses, represent a significant and escalating threat to global public health. mdpi.comnih.gov Transmitted primarily by arthropods such as mosquitoes and ticks, this group of viruses includes well-known pathogens like Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV). mdpi.comnumberanalytics.com Annually, flaviviruses are responsible for hundreds of millions of infections, leading to a wide spectrum of diseases ranging from febrile illness to life-threatening hemorrhagic fever and neurological conditions. nih.govmdpi.com

The geographical range of these viruses has expanded dramatically over the last half-century, driven by factors such as climate change, urbanization, and global travel. mdpi.comnumberanalytics.com Dengue virus alone is estimated to infect around 400 million people each year, with approximately 100 million developing clinical illness. nih.govnih.gov The recent explosive epidemic of Zika virus in the Americas highlighted the potential for flaviviruses to emerge unexpectedly and cause severe congenital abnormalities and neurological disorders. nih.gov

Despite the immense global health burden, there are currently no approved antiviral drugs to treat most flavivirus infections. mdpi.comnih.gov While vaccines exist for some flaviviruses like Yellow Fever and Japanese encephalitis, effective vaccines are lacking for others, including Dengue and Zika. nih.gov The development of direct-acting antiviral agents is therefore a critical priority to provide both therapeutic options for infected individuals and prophylactic measures during outbreaks. mdpi.comnih.gov The urgent need for such interventions is underscored by the potential for flaviviruses to cause future pandemics. nih.gov

The NS2B/NS3 Protease as a Critical Viral Replication Enzyme and Validated Antiviral Drug Target

Central to the replication of flaviviruses is the NS2B/NS3 protease, a non-structural protein complex essential for the viral life cycle. nih.govnih.gov The flavivirus genome is translated into a single large polyprotein that must be cleaved by proteases to release individual functional viral proteins. nih.govmdpi.com The NS2B/NS3 protease is responsible for cleaving this polyprotein at several key sites, a process that is absolutely necessary for viral maturation and replication. researchgate.netnih.gov

The NS3 protein contains the serine protease domain, which includes a catalytic triad (B1167595) of His51, Asp75, and Ser135. mdpi.comnih.gov However, the enzymatic activity of NS3 is dependent on its association with the NS2B cofactor. mdpi.comresearchgate.net The binding of NS2B induces a conformational change in NS3, forming an active protease complex. mdpi.comnih.gov Disruption of this protease's activity is lethal to the virus, making it an attractive and validated target for the development of antiviral drugs. nih.govresearchgate.net

The highly conserved nature of the NS2B/NS3 protease across different flaviviruses makes it a promising target for the development of broad-spectrum antiviral inhibitors. nih.govresearchgate.net Extensive research has focused on designing molecules that can bind to the active site or allosteric sites of the protease, thereby inhibiting its function and halting viral replication. nih.govasm.org Both peptide-based and small-molecule inhibitors have been investigated, with the ultimate goal of developing effective pan-flavivirus therapeutics. nih.govresearchgate.net

Positioning of NS2B/NS3-IN-2 as a Potent Covalent Inhibitor within Flaviviral Protease Research

Within the landscape of flaviviral protease inhibitor research, this compound has emerged as a particularly potent covalent inhibitor of the Dengue virus (DENV) NS2B/NS3 protease. medchemexpress.comglpbio.com Covalent inhibitors offer a distinct advantage as they form a stable, irreversible bond with their target enzyme, which can lead to prolonged inhibition. nih.gov this compound functions by covalently binding to the catalytic Ser135 residue within the active site of the NS2B/NS3 protease. nih.govresearchgate.net

Research has demonstrated the high potency of this compound, with studies reporting a 100% inhibition rate against Dengue virus at a concentration of 150 nM. medchemexpress.commedchemexpress.com Furthermore, this compound has been shown to exhibit no cytotoxicity at concentrations up to 5 µM, while significantly increasing the survival rate of cells infected with the virus. medchemexpress.comglpbio.com The potent antiviral activity and favorable in vitro safety profile position this compound as a significant lead compound in the development of anti-dengue therapeutics.

The following table summarizes the key inhibitory values for this compound based on available research data:

ParameterValueVirus Target
IC₅₀ 6.0 nMDengue virus (DENV)
Kᵢ 0.66 µMDengue virus (DENV)
Inhibition Rate 100% at 150 nMDengue virus (DENV)

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC₅₀ value signifies greater potency. Kᵢ (Inhibition constant) represents the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Kᵢ value indicates a stronger binding affinity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21N3O5S B12420330 NS2B/NS3-IN-2

Propriétés

Formule moléculaire

C24H21N3O5S

Poids moléculaire

463.5 g/mol

Nom IUPAC

[5-amino-1-(4-ethoxyphenyl)sulfonylpyrazol-3-yl] 4-phenylbenzoate

InChI

InChI=1S/C24H21N3O5S/c1-2-31-20-12-14-21(15-13-20)33(29,30)27-22(25)16-23(26-27)32-24(28)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,2,25H2,1H3

Clé InChI

VHEJYZYHDWSAAG-UHFFFAOYSA-N

SMILES canonique

CCOC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N

Origine du produit

United States

Molecular and Structural Biology of the Flaviviral Ns2b/ns3 Protease

Protease Architecture and Conformational Dynamics

Structural Organization of NS2B and NS3 Protease Domains

The NS3 protease (NS3pro) domain adopts a chymotrypsin-like fold, characterized by two β-barrels. mdpi.commdpi.com The NS2B protein is an integral membrane protein with a central hydrophilic region that is essential for its cofactor function. mdpi.com This hydrophilic domain of NS2B wraps around the NS3pro, forming a stable and active protease complex. mdpi.com Structurally, the NS2B cofactor is positioned in a way that it completes the substrate-binding site of the NS3 protease. nih.gov

ComponentKey Structural Features
NS3 Protease Domain Chymotrypsin-like fold with two β-barrels. mdpi.commdpi.com
NS2B Cofactor Central hydrophilic domain that interacts with and wraps around the NS3pro. mdpi.comnih.gov

Role of NS2B Cofactor in NS3 Protease Activation and Stabilization

Key functions of the NS2B cofactor include:

Activation: Induces a conformational change in NS3pro to form a functional active site. nih.gov

Stabilization: Increases the rigidity and stability of the NS3pro domain through a network of hydrogen bonds and hydrophobic interactions. nih.gov

Substrate Binding: Directly participates in substrate recognition and binding. nih.gov

Catalytic Triad (B1167595) Composition and Active Site Microenvironment (e.g., His51/Asp75/Ser135 in DENV)

The active site of the flavivirus NS2B/NS3 protease contains a highly conserved catalytic triad typical of serine proteases. In Dengue virus, this triad consists of Histidine-51 (His51), Aspartate-75 (Asp75), and Serine-135 (Ser135). nih.govresearchgate.netnih.govmdpi.com These residues are located in a cleft between the two β-barrels of the NS3pro domain. nih.govmdpi.com The catalytic mechanism involves a nucleophilic attack by the hydroxyl group of Ser135 on the carbonyl carbon of the scissile peptide bond of the substrate. researchgate.netresearchgate.net His51 acts as a general base, accepting a proton from Ser135, while Asp75 stabilizes the resulting positive charge on His51. researchgate.netresearchgate.net

Catalytic Triad ResidueFunction in Catalysis
Serine-135 (Ser135) Acts as the nucleophile, attacking the substrate's peptide bond. researchgate.netresearchgate.net
Histidine-51 (His51) Functions as a general base, activating the Ser135 residue. researchgate.netresearchgate.net
Aspartate-75 (Asp75) Stabilizes the protonated His51, orienting it correctly for catalysis. researchgate.netnih.gov

Allosteric Sites and Their Role in Protease Conformational Transitions (Open/Closed States)

The NS2B/NS3 protease exhibits significant conformational dynamics, existing in at least two states: an "open" inactive conformation and a "closed" active conformation. nih.govmdpi.comosti.gov In the open state, the C-terminal part of the NS2B cofactor is dissociated from the NS3 active site. nih.gov Upon substrate or inhibitor binding, the protease transitions to the closed state, where the NS2B C-terminal region folds back to form part of the substrate-binding pocket. mdpi.comnih.gov

Recent studies have identified allosteric sites on the protease surface, distinct from the active site, that can be targeted by small-molecule inhibitors. mdpi.comnih.govnih.gov Binding of an inhibitor to an allosteric site can lock the protease in its inactive, open conformation, thereby preventing catalysis. nih.govosti.gov One such identified allosteric site is centered around Alanine-125 (Ala125) in the NS3 domain. nih.gov This provides an alternative strategy for inhibitor design, which is particularly advantageous given the shallow and charged nature of the active site. nih.gov

Substrate Recognition and Cleavage Specificity

Identification of Viral Polyprotein Cleavage Sites and Motifs

The primary function of the NS2B/NS3 protease is to process the viral polyprotein precursor. researchgate.netarizona.edu Following translation of the viral RNA, the polyprotein is cleaved by both host proteases and the viral NS2B/NS3 protease to release individual structural and non-structural proteins. mdpi.comresearchgate.net

The NS2B/NS3 protease is responsible for cleavages at the following junctions in the non-structural region: NS2A/NS2B, NS2B/NS3, NS3/NS4A, and NS4B/NS5. mdpi.comnih.govnih.gov It also mediates cleavage at internal sites within the capsid (C) protein and other non-structural proteins. nih.govresearchgate.netwho.int

The protease exhibits a distinct substrate specificity, preferentially cleaving after two basic amino acid residues. researchgate.net The consensus cleavage motif consists of a pair of basic residues, such as Lysine (Lys) or Arginine (Arg), at the P1 and P2 positions of the substrate, followed by a small amino acid like Glycine (B1666218) (Gly), Alanine (B10760859) (Ala), or Serine (Ser) at the P1' position. nih.govnih.govwho.int An exception to this is the NS2B/NS3 cleavage site, which contains a Glutamine (Gln) residue at the P2 position. who.int

Cleavage SiteP2 ResidueP1 ResidueP1' Residue
Consensus Motif Basic (Arg/Lys)Basic (Arg/Lys)Small (Gly/Ala/Ser)
NS2A/NS2B ArgArgAla
NS2B/NS3 GlnArgGly
NS3/NS4A LysArgGly
NS4B/NS5 ArgArgGly

Specificity Determinants within the Protease Substrate Binding Pockets (S1, S2, S3, P1', P2', P3')

The substrate specificity of the flaviviral NS2B/NS3 protease is dictated by the architecture and chemical environment of its substrate-binding pockets. These pockets, designated S3 through S3' according to the Schechter and Berger nomenclature, interact with the corresponding amino acid residues of the substrate (P3 through P3'). The NS2B cofactor is integral to forming a catalytically competent active site, directly contributing to the architecture of the S2 and S3 pockets. mdpi.comnih.gov Significant variations in the composition of these pockets among different flaviviruses, such as Dengue virus (DENV), West Nile virus (WNV), and Zika virus (ZIKV), lead to distinct substrate preferences. nih.gov

S1 Pocket Specificity

The S1 pocket is the primary determinant of specificity for the P1 residue of the substrate. Across flaviviruses, there is a stringent requirement for a basic amino acid, either Arginine (Arg) or Lysine (Lys), at the P1 position. nih.govnih.govnih.gov This preference is structurally enforced by the presence of a key acidic residue, Aspartic acid (Asp) at position 129 of the NS3 protease domain, located at the base of the S1 pocket. nih.govnih.gov The negatively charged side chain of Asp129 forms a salt bridge with the positively charged P1 residue, anchoring it for catalysis. nih.govnih.gov Mutation of Asp129 to residues that are either too long (Glutamic acid) or cannot form this salt bridge (Alanine) has been shown to eliminate catalytic activity. nih.govnih.gov Other residues, including Tyrosine (Tyr) 150 and Serine (Ser) 163, also contribute to the interaction with the P1 residue. uq.edu.au

S2 Pocket Specificity

The S2 pocket, which accommodates the P2 substrate residue, is critically shaped by the NS2B cofactor. The C-terminal portion of NS2B forms a β-hairpin that wraps around the NS3 protease domain, creating a negatively charged surface that favors the binding of basic residues at the P2 position. nih.govnih.govnih.gov This electrostatic interaction is a hallmark of flaviviral proteases. nih.gov Key residues from the NS2B cofactor, such as Asp80 and Asp82 in WNV, contribute to this negatively charged patch. nih.govnih.gov

While a basic residue at P2 is generally preferred, there are notable differences between viruses. WNV and Murray Valley encephalitis virus (MVEV) proteases show a high specificity for Lys at both P2 and P3 positions. a-star.edu.sg In contrast, the DENV protease exhibits more flexibility, with some natural cleavage sites containing non-basic residues at the P2 position. nih.govnih.gov This difference in specificity provides a basis for designing selective inhibitors. nih.gov Studies have identified that a single residue within the NS2B cofactor can strongly influence the preference for Lys versus Arg at the P2 position. nih.gov

S3 Pocket Specificity

The S3 pocket is also formed by contributions from both the NS3 protease domain and the NS2B cofactor β-hairpin. nih.gov While the P1 and P2 positions are considered the most critical for inhibitor binding and substrate recognition, the S3 pocket still plays a role in binding and positioning the substrate. researchgate.net For Dengue virus, a Glycine (Gly) residue at the P3 position was found to be a more effective substrate than a Glutamine (Gln) at the same position, suggesting that the S3 pocket favors smaller residues. researchgate.net However, compared to the S1 and S2 sites, the specificity of the S3 pocket is less stringent.

Table 1: Specificity Determinants of NS2B/NS3 Protease Non-Prime Side Pockets

Binding PocketKey Interacting Residues (WNV/DENV)Substrate Preference (P-site)Structural Basis for Specificity
S1 Asp129 (NS3), Tyr150 (NS3), Ser163 (NS3)Arg, Lys (Strongly preferred)Asp129 forms a salt bridge with the basic P1 side chain, anchoring the substrate.
S2 Asp80 (NS2B), Asp82 (NS2B), Asn84 (NS2B), Asn152 (NS3)Arg, Lys (Generally preferred); DENV shows more tolerance for non-basic residues.A negatively charged surface created by the NS2B cofactor β-hairpin interacts electrostatically with the basic P2 side chain.
S3 Formed by NS2B cofactor and NS3 domainSmaller residues like Gly are favored in DENV. MVEV and WNV prefer Lys.Less stringent than S1 and S2; contributes to overall substrate affinity and positioning.

P1', P2', and P3' Specificity (Prime Side)

The prime-side pockets (S1', S2', etc.) of the protease interact with the substrate residues C-terminal to the cleavage site (P1', P2', etc.). These interactions also contribute significantly to substrate specificity and can differ substantially between flaviviruses.

For the P1' position, WNV protease displays a strong preference for Gly, with Ser being tolerated in some cases. nih.gov This strict requirement is thought to be due to the presence of a Threonine (Thr) residue at position 132 in the NS3 domain, which forms a hydrogen bond with the main-chain carbonyl of the P1' residue, imposing tight conformational constraints. nih.gov In contrast, DENV protease, which has a Proline at the corresponding position, is more permissive and can tolerate bulkier residues at P1'. nih.gov

The specificity at the P2' position also varies. For WNV, the optimal cleavage motif often includes Gly at P2'. nih.gov DENV, on the other hand, can accommodate bulky amino acids at this position. nih.gov The structural basis for this difference is linked to residues such as Arg76 in WNV, versus Leu76 in DENV, which alter the size and shape of the prime-side binding cleft. nih.gov

Fewer studies have focused on the P3' position. However, research on the ZIKV protease using combinatorial chemistry identified a strong preference for Tryptophan (Trp) at the P3' position in an optimized substrate. nih.gov

Table 2: Substrate Preferences of NS2B/NS3 Protease Prime Side Pockets

Substrate PositionWest Nile Virus (WNV) PreferenceDengue Virus (DENV) PreferenceZika Virus (ZIKV) PreferenceKey Determinants
P1' Gly (Strongly preferred), SerTolerates bulkier residuesAlaWNV: Thr132 in NS3 restricts space. DENV: Pro at the equivalent position allows more flexibility.
P2' GlyTolerates bulkier residuesAlaWNV: Arg76 in NS3. DENV: Leu76 in NS3, creating a wider subsite.
P3' Not extensively definedNot extensively definedTrp (in optimized substrates)The S3' pocket of ZIKV protease appears to accommodate large aromatic residues.

Enzymatic Inhibition Characterization of Ns2b/ns3 in 2

Quantitative Enzymatic Inhibition Kinetics

The inhibitory properties of NS2B/NS3-IN-2 have been quantified through the determination of key kinetic parameters, elucidation of its inhibitory mechanism, and characterization of its covalent binding modality.

Determination of Half-Maximal Inhibitory Concentrations (IC50) and Inhibition Constants (Ki)

This compound has been identified as a potent inhibitor of the DENV NS2B/NS3 protease. In vitro enzymatic assays have demonstrated its high efficacy, with a reported half-maximal inhibitory concentration (IC50) of 6.0 nM. The inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex, has been determined to be 0.66 µM. Furthermore, the rate of inactivation (kinact/Ki) for this covalent inhibitor is 1581 M⁻¹s⁻¹. These values indicate a strong interaction between the inhibitor and the protease.

ParameterValue
IC506.0 nM
Ki0.66 µM
kinact/Ki1581 M⁻¹s⁻¹

Elucidation of Inhibition Mechanisms: Competitive, Non-Competitive, Uncompetitive, and Mixed-Mode

While this compound is known to be a covalent inhibitor that binds to the active site, the specific mode of inhibition (e.g., competitive, non-competitive) has not been explicitly detailed in the available literature. Generally, the mechanism of inhibition for NS2B/NS3 protease inhibitors is determined through kinetic studies where enzyme activities are measured at varying concentrations of both the substrate and the inhibitor. Data from these experiments are then fitted to different enzyme kinetic models to determine the best fit for the inhibition mechanism. For instance, a competitive inhibitor would increase the Michaelis constant (Km) without affecting the maximum velocity (Vmax), whereas a non-competitive inhibitor would decrease Vmax without affecting Km.

Characterization of Covalent Inhibition Modality for this compound

This compound is characterized as a covalent inhibitor of the DENV NS2B/NS3 protease. This mode of inhibition involves the formation of a stable, covalent bond between the inhibitor and the enzyme, typically at a key catalytic residue within the active site. For serine proteases like NS2B/NS3, this often involves the catalytic serine residue (Ser135). Covalent inhibitors are of significant interest as they can lead to irreversible or very slowly reversible inhibition, resulting in prolonged duration of action. The covalent binding mechanism of this compound involves the inhibitor binding within the active site and forming a covalent bond with the catalytic residue Ser135. This interaction is facilitated by a "warhead" moiety on the inhibitor that is susceptible to nucleophilic attack by the serine residue.

Protease Assay Development and Validation

The characterization of inhibitors like this compound relies on the availability of robust and validated protease assays. This involves the production of the recombinant enzyme and the development of sensitive detection systems.

Recombinant Protease Expression and Purification Methodologies

The DENV NS2B/NS3 protease is typically produced recombinantly for in vitro studies. A common strategy involves the expression of a construct linking the hydrophilic cofactor domain of NS2B to the N-terminus of the NS3 protease domain via a flexible glycine (B1666218) linker. This single-chain construct ensures the proper folding and activation of the protease. Escherichia coli is a frequently used expression host due to its rapid growth and high yield capabilities. The recombinant protease is often engineered with an affinity tag, such as a polyhistidine-tag, to facilitate purification from the cell lysate using techniques like immobilized metal affinity chromatography (IMAC). Further purification steps, such as size-exclusion chromatography, may be employed to achieve high purity.

Fluorometric and Other Spectrophotometric High-Throughput Assay Systems

High-throughput screening (HTS) assays are essential for the discovery and characterization of protease inhibitors. Fluorometric assays are widely used for this purpose due to their high sensitivity and suitability for automation. These assays typically employ a synthetic peptide substrate that mimics the natural cleavage site of the NS2B/NS3 protease and is conjugated to a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured over time. A commonly used substrate is Boc-Gly-Arg-Arg-AMC (tert-butyloxycarbonyl-glycyl-L-arginyl-L-arginyl-7-amino-4-methylcoumarin), where the cleavage of the amide bond releases the fluorescent AMC group. The reaction is monitored using a fluorescence spectrophotometer, and the rate of the reaction is proportional to the enzyme activity. These assays are conducted in microplate formats, allowing for the rapid screening of large compound libraries to identify potential inhibitors and to perform detailed kinetic characterization of lead compounds like this compound.

Optimization of Assay Conditions for Robust Inhibitor Screening

The development of a robust and reliable screening assay is a cornerstone for the identification and characterization of potent enzyme inhibitors. In the context of the Dengue virus (DENV) NS2B/NS3 protease, meticulous optimization of assay parameters is crucial for obtaining accurate and reproducible inhibition data. The characterization of this compound as a potent inhibitor was underpinned by a well-defined and optimized enzymatic assay.

Initial efforts focused on establishing a fluorometric assay to monitor the activity of the DENV NS2B/NS3 protease. This assay relies on the cleavage of a specific peptide substrate that is linked to a fluorophore and a quencher. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

A key aspect of the assay optimization involved the determination of the optimal concentrations of both the enzyme and the substrate to ensure the reaction velocity is in a linear range, allowing for sensitive detection of inhibition. The assay conditions were fine-tuned to provide a stable signal and a high signal-to-background ratio, which are essential for high-throughput screening (HTS) applications.

The inhibitory activity of this compound was determined by measuring the reduction in the rate of substrate cleavage in the presence of the compound. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. For this compound, the IC50 value was determined to be a remarkably low 6.0 nM, indicating its high potency against the DENV NS2B/NS3 protease. acs.orgnih.gov

Further characterization of the inhibitor's mechanism involved determining the kinetic parameters of inhibition. For covalent inhibitors like this compound, the efficiency of inactivation is described by the second-order rate constant (k_inac/K_i). This value reflects how quickly the inhibitor inactivates the enzyme. The k_inac/K_i for this compound was determined to be 1581 M⁻¹s⁻¹, signifying a highly efficient and specific interaction with the NS2B/NS3 protease. acs.orgnih.gov

The following table summarizes the key parameters of the enzymatic inhibition of DENV NS2B/NS3 protease by this compound.

ParameterValueReference
IC50 6.0 nM acs.orgnih.gov
k_inac/K_i 1581 M⁻¹s⁻¹ acs.orgnih.gov
Inhibition Rate at 150 nM 100% medchemexpress.comglpbio.com

These optimized assay conditions and the resulting detailed enzymatic characterization were instrumental in identifying this compound as a lead compound for further development in the pursuit of anti-dengue therapeutics. The robustness of the screening assay ensures that the inhibitory data generated is reliable and provides a solid foundation for structure-activity relationship (SAR) studies and the design of even more potent inhibitors.

Molecular Interaction and Binding Analysis of Ns2b/ns3 in 2

Structural Elucidation of Inhibitor-Protease Complexes

The three-dimensional structure of the NS2B/NS3 protease in complex with inhibitors provides invaluable insights into the molecular basis of their interaction. Techniques like X-ray crystallography have been instrumental in visualizing these complexes at an atomic level.

X-ray Crystallography of NS2B/NS3-IN-2 (or Representative Analogs) in Complex with Flaviviral Protease

While a specific crystal structure for this compound was not found in the provided search results, numerous studies have successfully crystallized the flavivirus NS2B/NS3 protease in complex with various inhibitors, including analogs that share similar binding modes. asm.orgrcsb.orgnih.govacs.org These structures reveal that the protease can adopt different conformations, often described as "open" and "closed" states. researchgate.netnih.govnih.govmdpi.commdpi.com The binding of a substrate or inhibitor typically stabilizes a closed conformation, which is considered the catalytically active form. nih.govmdpi.com

For instance, X-ray structures of the dengue virus 2 (DENV2) protease in complex with allosteric inhibitors have shown that these compounds bind to a hydrophobic pocket on NS3, stabilizing an open, inactive conformation. nih.govacs.org In contrast, competitive inhibitors that bind to the active site, which this compound is suggested to be, would likely be observed in a complex with the closed conformation of the protease. nih.gov The resolution of these crystal structures, often in the range of 2.0 to 3.0 Å, allows for a detailed examination of the inhibitor's binding pose and its interactions with the surrounding amino acid residues. rcsb.orgnih.gov

Mapping of Key Amino Acid Residues Involved in Ligand Binding

The binding of inhibitors to the NS2B/NS3 protease is mediated by a network of interactions with specific amino acid residues within the active site and surrounding pockets. The catalytic triad (B1167595), comprising His51, Asp75, and Ser135, is a hallmark of the serine protease family and is central to the enzyme's function. researchgate.netmdpi.comasm.org

Several studies have identified key residues that are crucial for ligand binding. For Zika virus (ZIKV) NS2B/NS3 protease, residues such as Ser135, Gly151, Gly153, and Tyr161 have been shown to form hydrogen bonds with inhibitors. mdpi.com In dengue virus, in addition to the catalytic triad, residues like Asp129, Tyr150, and Gly153 are considered important for substrate binding. asm.org Mutagenesis studies have confirmed the significance of many of these residues; for example, substituting key residues with alanine (B10760859) can abolish or significantly reduce protease activity. asm.org The NS2B cofactor also plays a direct role in substrate binding, with residues such as Asp50 and Glu92 in NS2B, and Gln27, Gln35, and Arg54 in NS3 providing secondary interaction points. asm.org

Interacting ResidueVirusRole in Binding
His51 FlavivirusesCatalytic triad researchgate.netmdpi.comasm.org
Asp75 FlavivirusesCatalytic triad researchgate.netmdpi.comasm.org
Ser135 FlavivirusesCatalytic triad, hydrogen bonding researchgate.netmdpi.commdpi.comasm.org
Asp129 Dengue VirusSubstrate binding, potential electrostatic interactions asm.orgnih.gov
Tyr150 Dengue VirusSubstrate binding asm.org
Gly153 Dengue VirusSubstrate binding researchgate.netasm.org
Tyr161 Zika VirusHydrogen bonding acs.orgmdpi.com
Asp83 (NS2B) Zika VirusMajor interactions with inhibitors acs.org

Analysis of Specific Intermolecular Forces (Hydrogen Bonds, Hydrophobic Interactions, Pi-Pi Stacking)

The stability of the inhibitor-protease complex is governed by a combination of intermolecular forces. Hydrogen bonds are pivotal in orienting the inhibitor within the active site and contributing to its binding affinity. acs.orgmdpi.comasm.org For example, docking studies of inhibitors with the ZIKV NS2B/NS3 protease have revealed hydrogen bonding with residues like Ser135, Gly151, and Tyr161. mdpi.comnih.gov

Hydrophobic interactions also play a significant role, particularly in the less polar sub-pockets of the active site. acs.orgasm.org The presence of the NS2B cofactor contributes to a robust network of hydrophobic interactions that helps to rigidify the protease structure. asm.org Furthermore, pi-pi stacking interactions can occur between aromatic residues of the protease, such as Tyr161, and aromatic moieties of the inhibitor. nih.gov These varied interactions collectively determine the potency and specificity of the inhibitor.

Biophysical Characterization of Binding Events

Biophysical techniques provide quantitative data on the binding kinetics and conformational dynamics of inhibitor-protease interactions, complementing the structural information obtained from crystallography.

Surface Plasmon Resonance (SPR) and Grating-Coupled Interferometry (GCI) for Real-Time Binding Kinetics

TechniqueMeasured ParameterSignificance
Surface Plasmon Resonance (SPR) ka, kd, KDQuantifies binding affinity and kinetics nih.govplos.org
Grating-Coupled Interferometry (GCI) ka, kd, KDHigh-sensitivity measurement of binding kinetics protocols.ioprotocols.ioresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Binding Site Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying protein structure, dynamics, and interactions in solution, providing information that is complementary to solid-state X-ray crystallography. mdpi.comanu.edu.au NMR studies have been crucial in characterizing the conformational equilibrium of the NS2B/NS3 protease, revealing that it exists in an equilibrium between open and closed states in solution. mdpi.comanu.edu.au

By using isotopically labeled protein, NMR can be used to map the binding site of an inhibitor by observing chemical shift perturbations or signal attenuation of specific amino acid residues upon ligand binding. biorxiv.org For example, 1H-15N HSQC experiments on the Dengue NS2B/NS3 protease in the presence of an allosteric inhibitor, myricetin, identified the perturbed residues, allowing for the construction of the inhibitor-protease complex model. biorxiv.org Such studies have been instrumental in demonstrating that even in the presence of a high-affinity inhibitor like BPTI, the Dengue protease predominantly maintains its closed, active conformation in solution. anu.edu.au The development of unlinked NS2B-NS3 protease constructs has significantly improved the quality of NMR spectra, facilitating detailed structural and dynamic studies. nih.govresearchgate.net

Computational Approaches in the Research and Design of Ns2b/ns3 Protease Inhibitors

In Silico Screening and Virtual Ligand Design

Computational screening and design methods are instrumental in identifying and optimizing potential drug candidates by predicting their interaction with a biological target.

Molecular Docking for Ligand Posing and Binding Affinity Prediction

In the development of NS2B/NS3-IN-2, covalent docking was employed to elucidate its binding mode and to understand the structure-activity relationship that contributes to its high potency. nih.gov This computational technique is crucial for predicting the conformation of an inhibitor within the active site of its target enzyme and for analyzing the interactions that stabilize the complex.

The research on this compound confirmed that it acts as a covalent inhibitor, forming a stable bond with the catalytic serine residue (Ser135) of the NS2B/NS3 protease. nih.gov The docking studies revealed that the core pyrazole (B372694) ester motif of the compound serves as the covalent "warhead." nih.gov Upon binding, the inhibitor is hydrolyzed, and the benzoyl moiety becomes covalently linked to the side chain of Ser135. nih.gov This covalent interaction is a key feature of its inhibitory mechanism, contributing to its high efficiency.

Table 1: Key Molecular Interactions for this compound Identified via Molecular Docking and Dynamics

Interaction Type Interacting Residue(s) Role in Binding
Covalent Bond Ser135 Forms a permanent bond with the inhibitor, inactivating the enzyme. nih.gov
π–π Stacking Tyr161 Stabilizes the complex through aromatic ring interactions. nih.gov
Hydrophobic Interaction Pro132 Contributes to the stable positioning of the inhibitor in the active site. nih.gov

Pharmacophore Modeling for De Novo Design and Database Filtering

Based on available scientific literature, specific pharmacophore modeling studies for the de novo design or database filtering leading to the discovery of this compound have not been reported. The discovery of this compound was achieved through the strategic chemical modification of a previously identified covalent inhibitor. nih.gov

Virtual High-Throughput Screening Methodologies

The discovery of this compound was not the result of a large-scale virtual high-throughput screening campaign. Instead, it was developed through a rational design approach involving the chemical modification of a known inhibitor scaffold to improve its potency and properties. nih.gov

Advanced Molecular Simulations

To gain a deeper understanding of the dynamic nature of the inhibitor-enzyme interaction, advanced molecular simulations are employed. These methods provide insights that static models like molecular docking cannot.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interaction Analysis

Molecular dynamics (MD) simulations were performed to validate the binding mode of this compound obtained from covalent docking and to assess the stability of the enzyme-inhibitor complex over time. nih.gov The simulations provided a dynamic picture of the molecular interactions, confirming the stability of the docked pose. nih.gov

The analysis of the MD trajectory showed that the root-mean-square deviation (RMSD) of the NS2B/NS3 protein backbone remained stable, with fluctuations around 2 Å, indicating that the inhibitor did not induce significant disruptive conformational changes in the enzyme. nih.gov Concurrently, the RMSD of the inhibitor itself also reached a state of equilibrium, confirming that it maintained a stable binding mode within the active site throughout the simulation. nih.gov

Free Energy Perturbation (FEP) and Potential of Mean Force (PMF) Calculations for Binding Affinity Prediction

In the published research concerning the development and analysis of this compound, the use of computationally intensive methods such as Free Energy Perturbation (FEP) or Potential of Mean Force (PMF) calculations for predicting binding affinity was not reported. nih.gov

Table of Mentioned Compounds

Compound Name

Principal Component Analysis (PCA) for Allosteric Mechanism Elucidation

Principal Component Analysis (PCA) is a powerful computational technique used to analyze the complex, high-dimensional data from molecular dynamics (MD) simulations, simplifying it to reveal the most significant collective motions within a protein. In the study of the NS2B/NS3 protease, PCA is instrumental in elucidating the allosteric mechanism, which involves the binding of the NS2B cofactor to the NS3 protease domain, a process essential for enzymatic activity.

The NS2B/NS3 protease exists in dynamic equilibrium between an inactive "open" state and an active "closed" state. The transition between these states is governed by the conformational rearrangement of the NS2B cofactor. MD simulations generate vast datasets of atomic positions over time, and PCA helps to distill these trajectories into a few principal components (PCs) that describe the largest-scale functional motions of the protease. These dominant motions are often directly related to the allosteric regulation mechanism.

One study investigating the structural dynamics of the protease from the Kyasanur Forest Disease Virus (KFDV), a flavivirus related to the Dengue virus, employed PCA to isolate the large-scale motions of the NS3 protease domain both with and without the NS2B cofactor. atlantis-press.com The analysis revealed a significant shift in the protein's essential dynamics upon cofactor binding. For the NS3 protease alone, the first two principal components (PC1 and PC2) accounted for a combined 54% of the total variance in motion (PC1 = 44.4%, PC2 = 9.6%). atlantis-press.com However, for the fully assembled NS2B/NS3 complex, the contribution of these components changed significantly, with PC1 explaining 21.1% and PC2 explaining 14.0% of the variance. atlantis-press.com

This shift demonstrates that the binding of the NS2B cofactor fundamentally alters the dominant motions within the NS3 protease domain. By projecting the MD trajectory onto these principal components, researchers can visualize the conformational landscape of the protease and identify the specific structural changes that constitute the allosteric activation. This analysis helps pinpoint the motions associated with the NS2B C-terminal region wrapping around the NS3 core, which stabilizes the active "closed" conformation required for substrate binding and catalysis. researchgate.net Understanding these essential dynamics through PCA provides critical insights for designing allosteric inhibitors that can trap the protease in its inactive state. atlantis-press.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of NS2B/NS3 protease inhibitors, QSAR models are developed to predict the inhibitory potency of new or hypothetical compounds, thereby guiding medicinal chemistry efforts and accelerating the drug discovery process.

Development of 2D and 3D QSAR Models for Predictive Inhibition Activity

Both 2D and 3D QSAR models have been successfully developed to predict the inhibition activity of compounds targeting the NS2B/NS3 protease. These models differ in the types of molecular descriptors they use to represent the chemical structures.

2D QSAR models utilize descriptors calculated from the 2D representation of a molecule, such as topological indices, constitutional descriptors (e.g., molecular weight, atom counts), and physicochemical properties (e.g., logP, molar refractivity). These models are computationally less intensive and are effective in capturing the general structural requirements for activity. For instance, a 2D QSAR study on a series of quinoline-based NS2B/NS3 protease inhibitors for Dengue Virus Type-2 (DENV2) was developed using the Genetic Function Approximation (GFA) method. atlantis-press.com The resulting model demonstrated a strong correlation between the selected 2D descriptors and the observed inhibitory activity (pIC50). atlantis-press.com

3D QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional perspective. These methods require the structural alignment of the molecules in the dataset and calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around them. The resulting contour maps visualize regions where modifications to the molecular structure are likely to increase or decrease activity, offering direct guidance for inhibitor design. For a series of peptide-hybrid inhibitors, 3D-QSAR models were established that identified key structural features for high inhibitory activity, such as the preference for minor, electropositive groups at one position (R₁) and bulky, hydrophobic groups at another (R₃).

The statistical robustness of these models is paramount for their predictive power, as detailed in the following data tables.

Table 1: Statistical Parameters for a 2D-QSAR Model of Quinoline-Based DENV2 NS2B/NS3 Inhibitors
Model/MethodParameterValueReference
Genetic Function Approximation (GFA)Correlation Coefficient (r²)0.8996 atlantis-press.com
Cross-Validation (q²) (LOO-CV)0.677 atlantis-press.com
Partial Least Square (PLS) Validation (r²)0.861 atlantis-press.com
External Validation (r²)0.854 atlantis-press.com
Table 2: Representative Statistical Parameters for 3D-QSAR Models of Protease Inhibitors
Model TypeParameterValueReference
CoMFACross-Validation (q²)0.802 nih.gov
Non-Cross-Validated (r²_ncv)0.979 nih.gov
Field ContributionSteric and Electrostatic researchgate.net
CoMSIACross-Validation (q²)0.799 nih.gov
Non-Cross-Validated (r²_ncv)0.982 nih.gov
Field ContributionElectrostatic, Hydrophobic, H-bond Donor nih.gov

Statistical Validation and Applicability Domain of QSAR Models

The reliability of a QSAR model is contingent upon rigorous statistical validation and a clear definition of its Applicability Domain (AD). nih.gov Validation ensures that the model is not a result of chance correlation and possesses true predictive power, while the AD defines the chemical space within which the model's predictions are considered reliable. nih.govnih.gov

Statistical Validation is a multi-step process:

Internal Validation: This is typically performed using cross-validation techniques like Leave-One-Out (LOO-CV). In LOO-CV, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. atlantis-press.com This process is repeated for every compound. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal robustness and predictive ability. A q² value greater than 0.6 is generally considered indicative of a reliable model. atlantis-press.com

External Validation: This is the most stringent test of a model's predictive power. The model, built using only the training set, is used to predict the activities of an external test set of compounds that were not used in model development. atlantis-press.com The predictive capability is assessed by the external correlation coefficient (r²_pred). A high r²_pred value (e.g., > 0.6) indicates that the model can successfully extrapolate to new chemical entities. atlantis-press.com

The Applicability Domain (AD) defines the boundaries of the model's reliability. variational.ai A QSAR model can only be expected to make accurate predictions for compounds that are similar to those in the training set. variational.ai Extrapolating far beyond this "known" chemical space can lead to erroneous predictions. The AD can be defined in several ways:

Descriptor Range-Based Methods: The simplest approach defines the AD as a hyper-rectangle bounded by the minimum and maximum values of each descriptor used in the model. scispace.com

Distance-Based Methods: These methods assess the similarity of a new compound to the compounds in the training set. A common approach uses the Tanimoto distance in the descriptor space. variational.ai A prediction is considered reliable only if the new compound is within a certain distance threshold of its nearest neighbor in the training set. variational.ai

Leverage Approach: This statistical method uses the hat matrix to determine the influence of each compound on the model. Compounds with high leverage values that are outside the defined AD may yield unreliable predictions.

Defining the AD is a critical principle for the regulatory acceptance of QSAR models and ensures that they are used appropriately as predictive tools in the design of novel NS2B/NS3 protease inhibitors. nih.gov

Antiviral Activity and Selectivity of Ns2b/ns3 in 2 in Cellular Models

In Vitro Antiviral Efficacy Against Flaviviruses

The in vitro evaluation of NS2B/NS3-IN-2 serves to establish its ability to suppress viral replication within host cells. Research indicates that a concentration of 150 nM of this compound results in a 100% inhibition rate of Dengue virus. medchemexpress.com Furthermore, studies have shown that at a concentration of 5 µM, the compound exhibits no cytotoxicity and markedly enhances the survival rate of cells, underscoring a favorable preliminary safety profile. medchemexpress.com

While specific quantitative data on the inhibition of viral replication by this compound in commonly used mammalian cell lines such as Baby Hamster Kidney (BHK-21), African green monkey kidney (Vero), and Human Embryonic Kidney 293 (HEK-293) cells is not extensively detailed in publicly available literature, the compound's potent enzymatic inhibition suggests a strong potential for effective suppression of viral propagation in these cellular environments. The lack of cytotoxicity at effective concentrations is a promising indicator for its therapeutic window in these and other relevant cell-based assays.

Reporter replicon systems are powerful tools for the quantitative assessment of antiviral compounds that target viral replication. These systems utilize genetically engineered viral genomes that express a reporter gene, such as luciferase or green fluorescent protein (GFP), in place of structural protein genes. The level of reporter gene expression serves as a direct and quantifiable measure of viral RNA replication. The application of such a system would be invaluable for determining a precise EC50 value for this compound, providing a clear dose-response relationship for its inhibitory activity on DENV replication. While specific studies employing reporter replicons to evaluate this compound have not been detailed, this methodology remains a standard and crucial step in the comprehensive characterization of its antiviral efficacy.

Species and Serotype Specificity and Cross-Reactivity

A critical aspect of developing an antiviral therapeutic is understanding its spectrum of activity. For a dengue virus inhibitor, this includes its effectiveness against all four serotypes and its potential cross-reactivity with other medically important flaviviruses.

The high degree of conservation of the NS2B/NS3 protease active site across the four dengue virus serotypes suggests that an effective inhibitor is likely to exhibit pan-serotype activity. While the initial characterization of this compound has demonstrated potent inhibition of Dengue virus, detailed studies quantifying its efficacy against each of the four serotypes (DENV-1, DENV-2, DENV-3, and DENV-4) are required to confirm its broad anti-dengue activity. Such data is essential to predict its clinical utility in regions where multiple serotypes co-circulate.

The NS2B/NS3 protease is a conserved enzyme among flaviviruses, presenting the possibility that an inhibitor targeting the DENV protease may also exhibit activity against other related viruses such as Zika virus (ZIKV), West Nile virus (WNV), and Japanese Encephalitis virus (JEV). Determining the selectivity profile of this compound is crucial. While it is identified as a potent Dengue virus inhibitor, comprehensive screening against a panel of other flavivirus proteases and in corresponding cellular infection models is necessary to ascertain its spectrum of activity. This information would reveal whether this compound is a DENV-specific inhibitor or a broad-spectrum anti-flaviviral agent.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “this compound” according to the provided outline. The core of the requested article is centered on the "Mechanisms of Resistance to NS2B/NS3 Protease Inhibitors," including specific subsections on resistance-conferring mutations and strategies to overcome them.

The compound "this compound" is identified in chemical catalogs, which refer to it as "compound 23" from a 2022 study published in ACS Medicinal Chemistry Letters by Lin, X., et al. acs.org This paper details the discovery and characterization of the compound as a potent covalent inhibitor of the Dengue virus (DENV) NS2B/NS3 protease. acs.org

However, neither this primary publication nor any other available research data provides information on viral resistance that has emerged specifically against "this compound" or "compound 23". The required topics for the article are:

Mechanisms of Resistance to Ns2b/ns3 Protease Inhibitors

Strategies for Overcoming Emergent Resistance

Exploration of Allosteric Sites for Reduced Resistance Development:The referenced study identifies NS2B/NS3-IN-2 as a covalent, active-site inhibitor. While the exploration of allosteric sites is a general strategy in the field, it is not a specific topic of research documented for overcoming resistance to this particular compound.

Due to the strict instruction to focus solely on "this compound" and the lack of scientific data on resistance mechanisms for this specific molecule, generating the requested article with scientifically accurate and verifiable information is not feasible. To do so would require speculating or incorrectly applying data from other, different protease inhibitors, which would violate the core requirements of the prompt.

Future Research Directions and Unresolved Challenges for Ns2b/ns3 in 2

Advancements in Allosteric Inhibitor Discovery and Design

The development of inhibitors targeting allosteric sites—locations on the enzyme distinct from the active site—offers a promising strategy to overcome the challenges associated with active-site directed inhibitors. acs.org Recent research has illuminated several avenues for advancing the discovery and design of these molecules.

A key advancement lies in targeting different conformational states of the NS2B-NS3 protease. The enzyme exists in dynamic equilibrium between an "open" (inactive) and a "closed" (active) conformation. mdpi.com The binding of the NS2B cofactor is essential for the NS3 protease to adopt its active conformation. mdpi.com Consequently, molecules that can disrupt the NS2B-NS3 interaction or lock the enzyme in an inactive state are of high interest. mdpi.comresearchgate.net Computational and experimental studies have identified novel allosteric pockets, including a "super-open" conformation, that are druggable. mdpi.combiorxiv.org Targeting these transient pockets may be a viable strategy for developing potent allosteric inhibitors. biorxiv.org

Virtual screening of large compound libraries against these newly identified allosteric sites has already yielded promising hits. biorxiv.org For instance, a screen of approximately 7 million compounds led to the identification of six novel compounds containing phenylquinoline and aminobenzamide moieties that inhibit the Zika virus (ZIKV) NS2B-NS3 protease at low micromolar concentrations. biorxiv.org Natural products have also emerged as a valuable source of allosteric inhibitors. Curcumin, for example, has been shown to allosterically inhibit the Dengue virus (DENV) NS2B-NS3 protease by binding to a conserved cavity, which leads to the disruption of the protease's active conformation. acs.orgresearchgate.net

Table 1: Examples of Allosteric Inhibitors and their Characteristics

Compound/Class Target Virus Mechanism of Action Key Findings Reference(s)
Phenylquinoline & Aminobenzamide derivatives ZIKV Inhibition of proteolytic activity; targeting a super-open conformation. IC50 values ranging from 3.8 to 14.4 μM; suppressed viral replication in cell-based assays. biorxiv.org
Curcumin DENV, ZIKV Binds to a conserved allosteric cavity, disrupting the active conformation. Acts as a non-competitive inhibitor with a Ki of 4.35 ± 0.02 μM for DENV protease. acs.org

Future efforts will likely focus on structure-based design and optimization of these initial hits to improve their potency and pharmacokinetic properties. The conservation of these allosteric sites across different flaviviruses suggests the potential for developing broad-spectrum antiviral agents. acs.org

Leveraging Protease Conformational Dynamics for Enhanced Inhibitor Potency and Selectivity

The NS2B-NS3 protease is not a static entity; its function is intrinsically linked to its conformational dynamics. biorxiv.org The transition from the inactive "open" state to the active "closed" state, where the C-terminal part of the NS2B cofactor wraps around the NS3 protease domain, is essential for substrate binding and catalysis. mdpi.com A deeper understanding of these dynamics is crucial for designing more effective inhibitors.

Allosteric inhibitors often function by modulating these conformational changes. For instance, an inhibitor binding to the open conformation can prevent the necessary structural rearrangement required for activation, effectively locking the protease in an inactive state. researchgate.net Molecular dynamics (MD) simulations have become an invaluable tool for studying these transitions and the effect of inhibitor binding. acs.org By simulating the dynamic behavior of the protease in the presence of a ligand, researchers can gain insights into the mechanism of inhibition and identify key interactions that stabilize the inactive conformation. acs.org

Recent technological advancements are providing new ways to observe these dynamics in real-time. For example, a nanopore tweezers-based platform has been developed to monitor the conformational transitions of the West Nile virus NS2B-NS3 protease at the single-molecule level. biorxiv.org This technology can resolve the open and closed states, offering a powerful tool for high-throughput screening of allosteric inhibitors that target the NS2B-NS3 interface. biorxiv.org

Future research will aim to:

Map the entire conformational landscape of the NS2B-NS3 protease from different flaviviruses.

Identify key "choke points" in the conformational transition pathway that are susceptible to inhibition.

Use advanced computational models, such as machine learning and enhanced sampling MD simulations, to predict the impact of specific chemical modifications on inhibitor efficacy and selectivity. researchgate.net

By harnessing a detailed understanding of the protease's dynamic nature, the design of next-generation inhibitors can move beyond static structures to target the very motions required for viral replication.

Development of Pan-Flaviviral Protease Inhibitors with Broad-Spectrum Activity

The high degree of structural and sequence similarity in the NS2B-NS3 protease across different flaviviruses makes it an attractive target for the development of pan-flaviviral inhibitors. anu.edu.aumdpi.com Such broad-spectrum agents would be invaluable in combating outbreaks of emerging or re-emerging flaviviruses, including Dengue, Zika, West Nile, and Yellow Fever. mdpi.com

The rationale for a pan-flaviviral approach is supported by several lines of evidence. The active site, particularly the preference for basic residues at the P1 and P2 substrate positions, is largely conserved. mdpi.com Furthermore, identified allosteric sites also show a high degree of conservation, suggesting they could be targeted for broad-spectrum activity. mdpi.com

Several studies have reported inhibitors with activity against multiple flaviviral proteases. For example, two bicyclic peptide inhibitors demonstrated activity against a panel of ten different flavivirus proteases, with inhibition constants in the nanomolar to low micromolar range. fu-berlin.de Similarly, small molecule inhibitors identified through a comparative modeling approach showed low micromolar affinity for both ZIKV and WNV proteases. anu.edu.auacs.org

Table 2: Examples of Inhibitors with Pan-Flaviviral Potential

Inhibitor Class Target Viruses Activity Range Approach Reference(s)
Bicyclic Peptides ZIKV, WNV, DENV, etc. (10 total) Ki = 10 - 1000 nM Inhibition of a comprehensive panel of recombinant proteases. fu-berlin.de
Small Molecules (from comparative modeling) ZIKV, WNV Low micromolar affinity Comparative modeling of ZIKV and WNV proteases followed by virtual screening. anu.edu.auacs.org

Identifying the common structural and dynamic features across a wide range of flaviviral proteases.

Designing inhibitors that target the most conserved regions of the enzyme, whether in the active site or an allosteric pocket.

Employing comprehensive screening platforms that test candidate inhibitors against a diverse panel of flaviviral proteases to ensure broad-spectrum activity. fu-berlin.de

The development of a single, potent pan-flaviviral protease inhibitor remains a critical goal for public health preparedness against the ongoing threat of flaviviral diseases. mdpi.commdpi.com

Innovative Approaches for Inhibitor Delivery and Target Engagement in Complex Biological Systems

A potent inhibitor at the enzymatic level does not guarantee therapeutic success. A significant challenge in the development of NS2B-NS3 protease inhibitors is achieving effective delivery to the site of viral replication within infected cells and maintaining sufficient concentration to inhibit the target. nih.gov The viral replication complex is located on the membranes of the endoplasmic reticulum (ER), meaning any inhibitor must be able to cross the cell membrane and potentially the ER membrane to reach the NS2B-NS3 protease. nih.govresearcherslinks.com

Many promising inhibitors, particularly peptidomimetics, are highly hydrophilic and exhibit poor cell permeability. nih.gov This often leads to a discrepancy between high potency in enzymatic assays (in vitro) and low efficacy in cell-based antiviral assays. mdpi.com To overcome these limitations, innovative delivery strategies are being explored.

Prodrug Approaches: One strategy is to modify the inhibitor into a prodrug, a bioreversible derivative that is inactive but is converted to the active drug inside the cell. This can be achieved by attaching lipophilic moieties that mask polar groups, thereby enhancing membrane permeability. nih.gov

Nanocarrier Systems: Incorporating inhibitors into nanocarriers, such as liposomes or nanoparticles, represents another promising avenue. nih.gov These delivery systems can protect the inhibitor from degradation, improve its solubility, and facilitate its uptake into cells. Future research in this area could focus on designing "smart" nanocarriers that specifically target infected cells, thereby increasing efficacy and reducing potential off-target effects.

Target Engagement Assays: Confirming that an inhibitor reaches and binds to the NS2B-NS3 protease within the complex environment of a living cell is crucial. Developing robust target engagement assays will be essential for validating new inhibitors and delivery strategies. These assays can provide direct evidence that a compound is interacting with its intended target in a biologically relevant setting.

While in silico and in vitro findings are promising, further validation through in vivo studies is required to assess the bioavailability, pharmacodynamics, and potential side effects of these compounds. researcherslinks.com The ultimate success of NS2B/NS3-IN-2 and related compounds will depend not only on their intrinsic inhibitory activity but also on the development of effective strategies to deliver them to their site of action. nih.gov

Q & A

Q. What is the mechanism of action of NS2B/NS3-IN-2 in inhibiting dengue virus protease activity?

this compound acts as a covalent inhibitor targeting the dengue virus NS2B/NS3 protease complex, which is essential for viral polyprotein processing. It exhibits potent inhibitory activity with an IC50 of 6.0 nM and a Ki of 0.66 μM, indicating strong binding affinity. The inhibitor forms covalent interactions with the catalytic triad (His51, Asp75, Ser135) of NS3pro, disrupting substrate cleavage and viral replication. Validation studies include fluorescence resonance energy transfer (FRET)-based enzymatic assays using synthetic substrates mimicking natural cleavage sites .

Q. How can researchers validate the inhibitory activity of this compound in vitro?

Inhibitory efficacy should be assessed through a combination of biochemical and cell-based assays:

  • Biochemical assays : Use FRET-based protease activity assays with purified NS2B/NS3 protease and fluorogenic substrates (e.g., Boc-Gly-Arg-Arg-AMC). Measure IC50 values under varying inhibitor concentrations .
  • Cell-based assays : Evaluate cytotoxicity and antiviral activity in dengue virus-infected cell lines (e.g., Vero or Huh-7 cells). Quantify reductions in viral RNA load via qRT-PCR and increases in cell viability using MTT assays .

Q. What structural features of the NS2B/NS3 protease complex are critical for this compound binding?

NMR studies reveal that this compound binds to a dynamic region of NS3pro (residues 18–130) stabilized by the NS2B cofactor (residues 45–57). Key interactions include hydrogen bonding with the catalytic Ser135 and hydrophobic contacts with the β-sheet-rich substrate-binding pocket. Notably, the C-terminal region of NS3pro (residues 150–185) exhibits structural flexibility in solution, which may influence inhibitor accessibility .

Advanced Research Questions

Q. How should discrepancies between solution-phase NMR data and X-ray crystallography findings on NS2B/NS3 protease conformation be reconciled?

X-ray structures (e.g., PDB 2FOM) show rigid β-strands in NS3pro’s C-terminal region, whereas NMR data indicate structural flexibility in solution. To resolve this, employ complementary techniques:

  • Molecular dynamics (MD) simulations : Model conformational changes under physiological conditions.
  • Cryo-EM : Capture intermediate states of the protease-inhibitor complex.
  • Mutagenesis : Validate functional impacts of flexible regions (e.g., truncating residues 150–185) on inhibitor binding .

Q. What experimental strategies are recommended to assess this compound efficacy in physiologically relevant models beyond in vitro assays?

  • Reverse genetics : Generate recombinant dengue viruses with mutations in NS2B/NS3 to test resistance profiles.
  • Ex vivo models : Use human primary monocytes or liver organoids to study tissue-specific antiviral effects.
  • Animal models : Employ AG129 mice (deficient in IFN-α/β and -γ receptors) for in vivo efficacy and pharmacokinetic studies. Monitor viral load reduction in serum and organs via plaque assays .

Q. How can researchers investigate potential resistance mechanisms against this compound in dengue virus populations?

  • Serial passaging : Expose dengue virus to subtherapeutic this compound concentrations over multiple cycles.
  • Deep sequencing : Identify mutations in NS2B/NS3 protease domains (e.g., catalytic triad or cofactor-binding regions).
  • Enzymatic profiling : Compare inhibitory IC50 values against mutant and wild-type proteases .

Q. What methodologies enable comparative analysis of this compound’s potency against other flavivirus NS2B/NS3 proteases?

  • Cross-species enzymatic assays : Test this compound against Zika (ZIKV), West Nile (WNV), or Japanese encephalitis (JEV) proteases using FRET substrates.
  • Structural alignment : Overlay NS3pro/NS2B structures (e.g., ZIKV PDB 5LC0) to identify conserved binding pockets.
  • Free-energy perturbation (FEP) calculations : Predict binding affinity differences due to residue variations (e.g., S135A vs. wild-type) .

Q. Methodological Notes

  • For structural studies, deposit NMR chemical shift data in the Biological Magnetic Resonance Data Bank (BMRB) for reproducibility .
  • Include negative controls (e.g., this compound analogs with inactive warheads) to confirm covalent binding mechanisms .
  • Adhere to guidelines for assay validation, such as the Minimum Information for Validation of Enzyme Inhibition Experiments (MIVoIE) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.